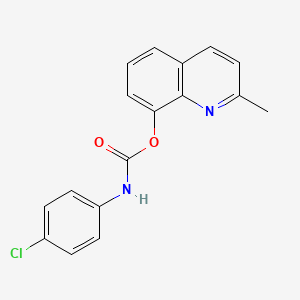
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of carbamate synthesis, such as the use of isocyanates and alcohols or phenols, can be applied.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate
- 2-Methyl-8-quinolyl N-(3,4-dichlorophenyl)carbamate
- 2-Methyl-8-quinolyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain molecular targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
14577-79-8 |
|---|---|
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21) |
InChI-Schlüssel |
NDGVCMKVFPATBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



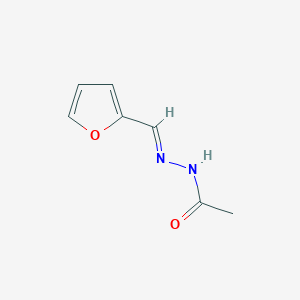


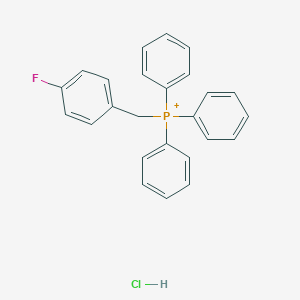
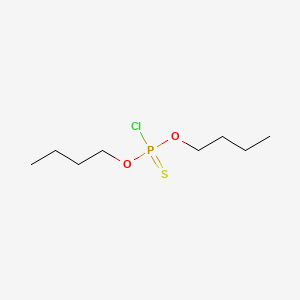
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)



![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)
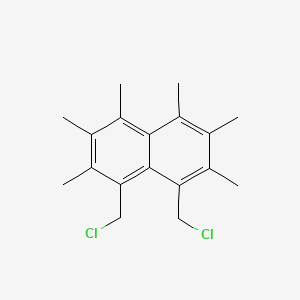
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
